molecular formula C22H18N4O3S B2406056 N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105224-43-8

N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2406056
CAS No.: 1105224-43-8
M. Wt: 418.47
InChI Key: IXOORNHXHONENE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS: 1105224-43-8) is a thienopyrimidine derivative with a molecular formula of C₂₃H₁₈N₄O₃S and a molecular weight of 418.48 g/mol . Its structure features a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7 and an acetamide-linked 4-(acetylamino)phenyl moiety at position 3. The compound is notable for its fused heterocyclic system, which is frequently explored in medicinal chemistry for kinase inhibition and anticancer applications .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14(27)24-16-7-9-17(10-8-16)25-19(28)11-26-13-23-20-18(12-30-21(20)22(26)29)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOORNHXHONENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₃S
Molar Mass 358.43 g/mol
CAS Number 883823-57-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thienopyrimidine core may facilitate binding to active sites, thereby inhibiting or modulating the activity of these targets. Potential pathways affected include:

  • Signal Transduction : Inhibition of signaling pathways involved in cell proliferation and survival.
  • Gene Expression : Alteration of transcription factor activity leading to changes in gene expression profiles.
  • Metabolic Processes : Modulation of metabolic enzymes impacting cellular metabolism.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has indicated that derivatives of thienopyrimidines exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma (U87MG), prostate (DU145), and lung (A549) cancer cells. The compound's ability to inhibit heme oxygenase-1 (HO-1), an enzyme associated with tumor progression and chemoresistance, has been particularly noted.

Case Study: HO-1 Inhibition

In a study evaluating novel HO-1 inhibitors, compounds similar to this compound demonstrated IC50 values in the low micromolar range against HO-1. This suggests a strong potential for therapeutic application in cancer treatment by reducing cell invasiveness and modulating tumor microenvironments .

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Thienopyrimidine derivatives have been evaluated for their effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Enzyme Inhibition

In addition to HO-1 inhibition, the compound's structural features suggest potential inhibitory effects on other enzymes involved in metabolic pathways. For instance, it could interact with kinases or phosphatases that regulate cell cycle progression.

Summary of Biological Activities

Activity TypeTarget/MechanismObserved Effects
Anticancer HO-1 inhibitionReduced invasiveness in U87MG cells
Antimicrobial Bacterial cell wall synthesisInhibition of growth in Gram-positive bacteria
Enzyme Inhibition Kinases/PhosphatasesAltered cell cycle progression

Detailed Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activity of thienopyrimidine derivatives:

  • Anticancer Studies :
    • Compound derivatives showed IC50 values ranging from 0.9 μM to 8 μM against different cancer cell lines .
    • Significant reduction in tumor growth was observed in in vivo models.
  • Antimicrobial Efficacy :
    • Studies indicated effectiveness against both Gram-positive and Gram-negative bacteria.
    • Mechanistic studies suggested disruption of cell wall integrity.
  • Enzymatic Activity :
    • Inhibition assays demonstrated significant effects on metabolic enzymes with implications for drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may exhibit anticancer properties. Preliminary studies suggest that it can inhibit specific enzymes involved in cell proliferation, making it a candidate for further investigation as an anticancer agent. The compound's structure allows it to interact with various cellular pathways, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against multiple bacterial and fungal strains. Studies have shown that derivatives of thienopyrimidine compounds can possess significant antimicrobial effects, suggesting that this compound may also have similar properties. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or function.

Neuropharmacological Potential

Given its structural similarities to known neuroactive compounds, this compound may also be explored for its potential anticonvulsant properties. The thienopyrimidine scaffold has been associated with modulation of neurotransmitter systems and ion channels, which are critical in seizure activity.

  • Anticancer Studies : A study investigated the effects of various thienopyrimidine derivatives on cancer cell lines, revealing that compounds similar to this compound showed significant cytotoxicity against breast and lung cancer cells.
  • Antimicrobial Testing : Research conducted on the antimicrobial efficacy of thienopyrimidine derivatives demonstrated that certain modifications led to enhanced activity against resistant strains of bacteria, indicating the potential for developing new antimicrobial agents based on this scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a class of thienopyrimidine acetamides, which exhibit structural variations in substituents and fused ring systems. Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Key Features Reference
N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (Target) C₂₃H₁₈N₄O₃S 418.48 7-phenyl, 3-(4-acetamidophenyl)acetamide Not reported Fused thienopyrimidine core; potential kinase-binding motifs
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide C₂₁H₁₆ClN₃O₂S 409.89 2-chloro-4-methylphenyl substituent Not reported Increased lipophilicity due to Cl and CH₃ groups; possible enhanced cellular uptake
N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 23) C₁₆H₁₅N₃O₂S 313.38 5,6-dimethylthieno[2,3-d]pyrimidine; ether linkage to phenyl 202–203 Higher melting point; simplified acetamide side chain
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₃H₂₀F₃N₃O₃S₂ 531.54 Sulfanyl linker; trifluoromethoxy group Not reported Enhanced electron-withdrawing effects; potential metabolic stability
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24) C₁₈H₁₉N₅O₂S 369.44 Pyrido-thienopyrimidine hybrid; tetrahydro ring system 143–145 Reduced aromaticity; improved solubility in polar solvents

Key Advantages and Limitations

  • Advantages of the Target Compound: A rigid thienopyrimidine core enhances binding specificity to kinase targets. The 4-acetamidophenyl group provides hydrogen-bonding sites for target engagement.
  • Limitations :

    • Lack of reported melting point or solubility data limits formulation insights.
    • Structural complexity may hinder large-scale synthesis.

Q & A

Basic: What spectroscopic and analytical techniques are recommended to confirm the structural integrity and purity of this compound?

Methodological Answer:
To characterize the compound, employ a combination of:

  • Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., aromatic protons at δ 7.04–8.53, acetyl groups at δ 2.03–2.33) to confirm substituent positions and integration ratios .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validate molecular weight using observed m/z values (e.g., [M+H]⁺ at m/z 376.0 for analogous thienopyrimidine derivatives) .
  • X-ray Crystallography: Resolve ambiguities in molecular configuration by determining bond lengths, angles, and crystal packing (e.g., studies on similar pyrimidine acetamides using single-crystal diffraction) .

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